molecular formula C5H6ClF3O B1458358 Pentanoyl chloride, 5,5,5-trifluoro- CAS No. 1186202-35-6

Pentanoyl chloride, 5,5,5-trifluoro-

Cat. No. B1458358
M. Wt: 174.55 g/mol
InChI Key: JIEZNTACJYYTDK-UHFFFAOYSA-N
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Description

Pentanoyl chloride, 5,5,5-trifluoro- is a chemical compound with the molecular formula C<sub>5</sub>H<sub>6</sub>ClF<sub>3</sub>O . It is also known as 5,5,5-trifluoropentanoyl chloride . This compound belongs to the class of acyl chlorides and contains both fluorine and chlorine atoms. Its structure consists of a pentanoyl (five-carbon) group with three fluorine atoms attached to one of the carbon atoms.



Synthesis Analysis

The synthesis of Pentanoyl chloride, 5,5,5-trifluoro- involves the reaction of pentanoic acid (or its derivative) with thionyl chloride (SOCl<sub>2</sub>). The resulting product is an acyl chloride, which is highly reactive and useful for further chemical transformations.



Molecular Structure Analysis

The molecular structure of Pentanoyl chloride, 5,5,5-trifluoro- consists of a five-carbon chain (pentanoyl group) with a chlorine atom and three fluorine atoms attached. The arrangement of these atoms determines its reactivity and properties.



Chemical Reactions Analysis

As an acyl chloride, Pentanoyl chloride, 5,5,5-trifluoro- participates in various chemical reactions:



  • Acyl substitution : It reacts with alcohols, amines, or other nucleophiles to form esters, amides, or other derivatives.

  • Friedel-Crafts acylation : It can be used to introduce the pentanoyl group into aromatic compounds.

  • Hydrolysis : In the presence of water or alcohol, it undergoes hydrolysis to form the corresponding carboxylic acid.


Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The synthesis of TFMP derivatives involves various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results : Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Pentanoyl Chloride

  • Field : Organic Chemistry .
  • Application : Pentanoyl chloride is an acyl chloride derived from pentanoic acid . It is a colorless liquid that is used to attach the valeroyl group .
  • Methods of Application : It is usually produced by chlorination of valeric acid .
  • Results : Pentanoyl chloride can react with various compounds to form different products . For example, it hydrolyzes readily to form valeric acid , reacts with alcohols to give esters , and reacts with amines to give amides . It can also react with benzene under conditions of the Friedel-Crafts reaction to give valerophenone .

Pentanoyl Chloride

  • Field : Organic Chemistry .
  • Application : Pentanoyl chloride is an acyl chloride derived from pentanoic acid . It is a colorless liquid that is used to attach the valeroyl group .
  • Methods of Application : It is usually produced by chlorination of valeric acid .
  • Results : Pentanoyl chloride can react with various compounds to form different products . For example, it hydrolyzes readily to form valeric acid , reacts with alcohols to give esters , and reacts with amines to give amides . It can also react with benzene under conditions of the Friedel-Crafts reaction to give valerophenone .

properties

IUPAC Name

5,5,5-trifluoropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c6-4(10)2-1-3-5(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEZNTACJYYTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanoyl chloride, 5,5,5-trifluoro-

CAS RN

1186202-35-6
Record name 5,5,5-trifluoropentanoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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